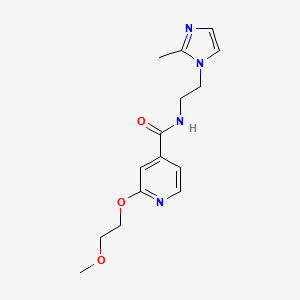

2-(2-methoxyethoxy)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)isonicotinamide

Description

Properties

IUPAC Name |

2-(2-methoxyethoxy)-N-[2-(2-methylimidazol-1-yl)ethyl]pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4O3/c1-12-16-5-7-19(12)8-6-18-15(20)13-3-4-17-14(11-13)22-10-9-21-2/h3-5,7,11H,6,8-10H2,1-2H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQTZCLLJJRCVNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1CCNC(=O)C2=CC(=NC=C2)OCCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(2-methoxyethoxy)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)isonicotinamide , identified by its CAS number 2034491-94-4 , is a synthetic derivative of isonicotinamide featuring a complex structure that includes a methoxyethoxy group and a methylimidazole moiety. This article aims to explore its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 304.34 g/mol . The compound's structure can be represented as follows:

Table 1: Basic Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C15H20N4O3 |

| Molecular Weight | 304.34 g/mol |

| CAS Number | 2034491-94-4 |

| Purity | ≥95% |

Antimicrobial Properties

Research indicates that compounds containing imidazole rings often exhibit antimicrobial activity. The presence of the methylimidazole moiety in this compound suggests potential efficacy against various pathogens. Studies have shown that derivatives of imidazole can inhibit the growth of bacteria and fungi by disrupting their cellular processes.

Anticancer Activity

Preliminary investigations into the anticancer properties of this compound suggest it may interfere with cancer cell proliferation. The compound has been noted to induce apoptosis in certain cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .

Case Study: Apoptosis Induction in Cancer Cells

In a study conducted on human breast cancer cells (MCF7), treatment with this compound resulted in:

- Increased ROS levels : Indicating oxidative stress.

- Mitochondrial membrane depolarization : A precursor to apoptosis.

- Activation of caspases : Enzymes that play essential roles in programmed cell death.

The biological activity of the compound is hypothesized to involve:

- Interaction with Cellular Targets : The imidazole group may interact with metal ions or other biomolecules, affecting enzyme activities crucial for cell survival.

- Induction of Oxidative Stress : By generating ROS, the compound can lead to cellular damage and apoptosis.

- Modulation of Signaling Pathways : It may influence pathways related to cell cycle regulation and apoptosis.

Table 2: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Antimicrobial | Effective against certain bacterial strains |

| Anticancer | Induces apoptosis in MCF7 breast cancer cells |

| Mechanism | ROS generation; mitochondrial dysfunction |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects on Solubility and Reactivity

Table 1: Substituent Impact on Physicochemical Properties

Key Research Findings and Implications

Pharmacokinetic Advantages

The methoxyethoxy group in the target compound balances solubility and bioavailability, addressing limitations of highly lipophilic (e.g., ) or polar (e.g., ) analogs. This makes it a candidate for oral administration where nitroimidazoles might require intravenous delivery.

Target Selectivity

Compared to nitroimidazoles’ hypoxia-selective toxicity, the target compound’s lack of a nitro group suggests a different mechanism, possibly targeting enzymes or receptors via its imidazole-isonicotinamide framework.

Preparation Methods

Etherification of 2-Hydroxyisonicotinic Acid

The introduction of the methoxyethoxy group proceeds via nucleophilic aromatic substitution (SNAr) or Mitsunobu reaction:

- Reagents : 2-Hydroxyisonicotinic acid (1.0 equiv), 2-methoxyethyl chloride (1.2 equiv), potassium carbonate (2.0 equiv), dimethylformamide (DMF).

- Conditions : Stir at 80°C for 12–16 h under nitrogen.

- Workup : Dilute with ice water, acidify with HCl (1M), extract with ethyl acetate, and crystallize from ethanol.

- Yield : 68–72%.

Analytical Validation :

- 1H NMR (DMSO-d6): δ 8.83 (d, J = 5.1 Hz, 1H, H3), 7.79 (dd, J = 5.1, 1.5 Hz, 1H, H5), 4.22–4.18 (m, 2H, OCH2CH2O), 3.75–3.71 (m, 2H, OCH2CH2O), 3.34 (s, 3H, OCH3).

- 13C NMR : δ 166.05 (COOH), 150.93 (C2), 121.11 (C5), 70.12 (OCH2CH2O), 58.94 (OCH3).

Synthesis of 2-(2-Methyl-1H-Imidazol-1-yl)ethylamine

Alkylation of 2-Methylimidazole

- Reagents : 2-Methylimidazole (1.0 equiv), 2-chloroethylamine hydrochloride (1.1 equiv), sodium hydride (1.2 equiv), tetrahydrofuran (THF).

- Conditions : Reflux at 65°C for 8 h.

- Workup : Quench with water, extract with dichloromethane, dry over Na2SO4, and purify via silica gel chromatography (CH2Cl2:MeOH 9:1).

- Yield : 55–60%.

Analytical Validation :

Amide Coupling: Final Assembly

Carbodiimide-Mediated Coupling

- Reagents :

- 2-(2-Methoxyethoxy)isonicotinic acid (1.0 equiv)

- 2-(2-Methyl-1H-imidazol-1-yl)ethylamine (1.1 equiv)

- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl, 1.3 equiv)

- 4-Dimethylaminopyridine (DMAP, 0.1 equiv)

- Dichloromethane (DCM)

Conditions :

- Cool reaction mixture to 0°C, add EDC·HCl in one portion.

- Stir at 0°C for 4 h, then at room temperature for 12 h.

Workup :

- Wash with 10% Na2CO3 (2 × 15 mL) and brine (15 mL).

- Dry organic layer over Na2SO4, concentrate, and purify via recrystallization (ethanol/water) or column chromatography (CH2Cl2:MeOH 95:5).

Analytical Validation :

- 1H NMR (DMSO-d6): δ 8.76 (d, J = 5.0 Hz, 1H, H3), 8.14 (t, J = 5.5 Hz, 1H, NH), 7.68 (d, J = 5.0 Hz, 1H, H5), 7.12 (s, 1H, imidazole-H), 6.89 (s, 1H, imidazole-H), 4.20–4.16 (m, 2H, OCH2CH2O), 3.96 (t, J = 6.0 Hz, 2H, NCH2CH2N), 3.73–3.69 (m, 2H, OCH2CH2O), 3.33 (s, 3H, OCH3), 2.94 (t, J = 6.0 Hz, 2H, NCH2CH2N), 2.21 (s, 3H, CH3).

- 13C NMR : δ 165.82 (CONH), 150.88 (C2), 147.21 (imidazole-C), 121.05 (C5), 70.10 (OCH2CH2O), 58.92 (OCH3), 45.12 (NCH2CH2N), 21.05 (CH3).

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Accelerated coupling under microwave irradiation (100°C, 30 min) improves yield to 78% while reducing reaction time.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for the efficient preparation of 2-(2-methoxyethoxy)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)isonicotinamide?

- Methodology :

- Stepwise Synthesis : Begin with functionalization of the isonicotinamide core. Introduce the 2-methoxyethoxy group via nucleophilic substitution (e.g., using 2-methoxyethanol and a base like NaH) .

- Imidazole Coupling : React the intermediate with 2-(2-methyl-1H-imidazol-1-yl)ethylamine under carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous DMF .

- Purification : Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) and confirm purity via TLC (Rf ~0.3 in 9:1 CHCl₃/MeOH) .

- Characterization : Validate with ¹H NMR (e.g., δ 8.5–8.7 ppm for pyridine protons, δ 6.9–7.2 ppm for imidazole) and HRMS (theoretical vs. observed m/z) .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

- Key Techniques :

- ¹H/¹³C NMR : Identify the methoxyethoxy group (δ 3.3–3.7 ppm for OCH₂CH₂O, δ 3.4 ppm for OCH₃) and imidazole protons (δ 2.4 ppm for CH₃, δ 3.8–4.1 ppm for N-CH₂) .

- IR Spectroscopy : Confirm carbonyl (C=O stretch at ~1650 cm⁻¹) and ether (C-O-C at ~1100 cm⁻¹) groups .

- Mass Spectrometry : Use ESI-HRMS to verify molecular ion [M+H]⁺ and rule out impurities .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Assay Design :

- Enzyme Inhibition : Screen against kinases or oxidoreductases (e.g., COX-1/2) using fluorescence-based assays (IC₅₀ determination) .

- Cytotoxicity : Test against cancer cell lines (e.g., MCF-7, HepG2) via MTT assay, with cisplatin as a positive control .

- Dose-Response Curves : Use triplicate measurements and nonlinear regression (GraphPad Prism) to calculate EC₅₀ values .

Advanced Research Questions

Q. How can reaction mechanisms for key synthetic steps (e.g., imidazole alkylation) be experimentally elucidated?

- Approaches :

- Isotopic Labeling : Use deuterated reagents (e.g., CD₃OD) to track proton transfer in intermediates via ¹H NMR .

- Kinetic Studies : Monitor reaction progress via in situ IR to identify rate-determining steps .

- Computational Modeling : Perform DFT calculations (Gaussian 09) to map energy barriers for alkylation pathways .

Q. How should researchers resolve contradictions in bioactivity data across different cell lines?

- Strategies :

- Orthogonal Assays : Validate cytotoxicity results with ATP-based (CellTiter-Glo) and apoptosis assays (Annexin V/PI) .

- Membrane Permeability : Measure cellular uptake via LC-MS to rule out false negatives due to poor penetration .

- Transcriptomic Profiling : Compare gene expression (RNA-seq) in responsive vs. resistant cell lines to identify mechanistic pathways .

Q. What methodologies support molecular docking studies to predict target binding modes?

- Protocol :

- Protein Preparation : Retrieve target structures (e.g., PDB ID 1CX2 for kinases) and optimize with MOE or Schrödinger Suite .

- Docking Parameters : Use AutoDock Vina with Lamarckian GA, grid box centered on the active site, and 50 runs for conformational sampling .

- Validation : Compare docking scores with experimental IC₅₀ values and perform mutagenesis (e.g., Ala-scanning) to confirm critical residues .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s potency?

- SAR Workflow :

- Analog Synthesis : Modify substituents (e.g., replace methoxyethoxy with ethoxypropoxy) and assess bioactivity .

- 3D-QSAR : Build CoMFA/CoMSIA models using steric/electronic fields from aligned analogs .

- Pharmacophore Mapping : Identify essential features (e.g., hydrogen bond acceptors near the imidazole) with Discovery Studio .

Q. What in vitro models assess metabolic stability and pharmacokinetic potential?

- ADME Profiling :

- Microsomal Stability : Incubate with rat liver microsomes (RLM) and quantify parent compound via LC-MS/MS at 0, 15, 30, 60 min .

- CYP Inhibition : Screen against CYP3A4/2D6 using fluorogenic substrates (e.g., Vivid® assays) .

- Plasma Protein Binding : Determine free fraction via equilibrium dialysis (rapid equilibrium device) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.